molecular formula C23H26BrN3O2 B14100731 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol

Cat. No.: B14100731
M. Wt: 456.4 g/mol
InChI Key: FRHIJUIGGRJRNL-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol is a complex organic compound that features a bromophenyl group, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone. The bromophenyl group is introduced via electrophilic aromatic substitution, and the piperidine moiety is attached through nucleophilic substitution reactions. The final step often involves the etherification of the phenol group with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to reduce the overall environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromophenyl group and pyrazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
  • 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
  • 2-[4-(4-iodophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol

Uniqueness

The uniqueness of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol lies in its bromophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in applications requiring specific electronic interactions or steric effects.

Properties

Molecular Formula

C23H26BrN3O2

Molecular Weight

456.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-piperidin-1-ylethoxy)phenol

InChI

InChI=1S/C23H26BrN3O2/c1-16-22(17-5-7-18(24)8-6-17)23(26-25-16)20-10-9-19(15-21(20)28)29-14-13-27-11-3-2-4-12-27/h5-10,15,28H,2-4,11-14H2,1H3,(H,25,26)

InChI Key

FRHIJUIGGRJRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCCCC3)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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